molecular formula C15H13N5 B1209463 8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide

8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide

Cat. No. B1209463
M. Wt: 263.3 g/mol
InChI Key: GRQLDCHTDNYVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(pyrimidin-2-ylamino)naphthalene-2-carboximidamide is a carboxamidine, a member of naphthalenes and an aminopyrimidine.

Scientific Research Applications

Synthesis and Characterization

A study conducted by Chioma et al. (2018) involved the synthesis of a pyrimidine-based ligand closely related to 8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide. This compound, synthesized through the reaction of 2-aminopyrimidine with 2-hydroxy-1,4-napthoquinone, was used to form metal complexes with Mn(II), Co(II), Ni(II), and Zn(II) acetate. The characterization involved various spectroscopic techniques and analyses, indicating a 4-coordinate square planar/tetrahedral geometry for the complexes. This study also highlighted the antimicrobial potency of the complexes, especially the Mn(II) complex, suggesting potential drug applications (Chioma et al., 2018).

Structural Insights

Subasri et al. (2017) investigated the crystal structures of compounds with a pyrimidine component structurally similar to 8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide. Their study provided insights into the inclination angles between the pyrimidine ring and the naphthalene ring system, along with the formation of inversion dimers through N—H⋯N hydrogen bonds. Such structural understanding is crucial for the design and synthesis of related compounds in medicinal chemistry (Subasri et al., 2017).

Molecular Modelling and Anticonvulsant Activity

Ghareb et al. (2017) focused on the synthesis, pharmacological evaluation, and molecular modelling of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives. Their study involved assessing the anticonvulsant activity of these compounds, revealing significant potential in delaying strychnine-induced seizures. Molecular modelling further indicated CNS depressant activity, demonstrating the versatility of pyrimidine derivatives in drug development (Ghareb et al., 2017).

DNA Binding and Anticancer Potential

Liu et al. (1996) discussed alkylamine-substituted naphthalene imides and diimides, which are structurally related to 8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide, and their ability to bind DNA by intercalation. These compounds were shown to preferentially intercalate into steps containing G:C base pairs, exhibiting potential as sequence-specific, DNA-directed drug candidates, particularly in anticancer therapy (Liu et al., 1996).

properties

Product Name

8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide

Molecular Formula

C15H13N5

Molecular Weight

263.3 g/mol

IUPAC Name

8-(pyrimidin-2-ylamino)naphthalene-2-carboximidamide

InChI

InChI=1S/C15H13N5/c16-14(17)11-6-5-10-3-1-4-13(12(10)9-11)20-15-18-7-2-8-19-15/h1-9H,(H3,16,17)(H,18,19,20)

InChI Key

GRQLDCHTDNYVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=N)N)C(=C1)NC3=NC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide
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8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide
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8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide
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8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide
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8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide
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8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide

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